N1-(3-chlorophenyl)-N2-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)oxalamide
Description
Properties
IUPAC Name |
N'-(3-chlorophenyl)-N-[2-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClF3N3O2S/c21-14-2-1-3-15(10-14)26-18(29)17(28)25-9-8-16-11-30-19(27-16)12-4-6-13(7-5-12)20(22,23)24/h1-7,10-11H,8-9H2,(H,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHFOSUHLHRQCCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClF3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
This compound is a derivative of thiazole , which is a heterocyclic organic compound that has been found in many potent biologically active compounds . Thiazoles have been studied for their diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . .
Biochemical Analysis
Biochemical Properties
N1-(3-chlorophenyl)-N2-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)oxalamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, the thiazole ring in the compound is known to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions can modulate the enzyme’s activity, leading to changes in cellular redox states. Additionally, the compound’s interaction with proteins involved in cell signaling pathways, such as kinases and phosphatases, can alter signal transduction processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit specific signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Furthermore, it can affect gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the binding interaction with biomolecules, such as enzymes and receptors. The compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Additionally, it can interact with receptors on the cell surface, triggering downstream signaling cascades that result in altered cellular responses. The compound’s ability to modulate gene expression is also significant, as it can bind to DNA or RNA, influencing transcription and translation processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, such as prolonged activation or inhibition of signaling pathways and persistent alterations in gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cell survival and reduced oxidative stress. At high doses, it can cause toxic or adverse effects, including cell death and tissue damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound can influence the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to changes in energy production and metabolic homeostasis. Additionally, it can affect the levels of metabolites, such as ATP and NADH, which are crucial for cellular energy balance.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by active or passive transport mechanisms. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues can vary, depending on factors such as tissue permeability and blood flow.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may be directed to the nucleus, where it can interact with DNA and regulate gene expression.
Biological Activity
N1-(3-chlorophenyl)-N2-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)oxalamide is a synthetic organic compound belonging to the oxalamide class. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
| Property | Value |
|---|---|
| Molecular Formula | C22H22ClF3N4O2S |
| Molecular Weight | 495.00 g/mol |
| CAS Number | 896271-87-7 |
| Melting Point | Not available |
| Solubility | Not available |
Antimicrobial Activity
Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. In vitro studies have shown that similar thiazole derivatives possess activity against various bacterial and fungal strains. For instance, a study on thiazolyl-triazole Schiff bases demonstrated potent antifungal activity against Candida species, suggesting that this compound could exhibit similar effects due to its structural components .
Anticancer Potential
Thiazole derivatives have also been investigated for their anticancer properties. A related compound demonstrated significant cytotoxic effects against several cancer cell lines, including prostate and breast cancer cells. The mechanism of action is believed to involve the disruption of microtubule dynamics and induction of apoptosis through caspase activation . Given the structural similarities, it is plausible that this compound may exhibit comparable anticancer activity.
Study 1: Antimicrobial Efficacy
In a comparative study, a series of thiazole derivatives were synthesized and evaluated for their antimicrobial efficacy. Among them, certain compounds demonstrated IC50 values significantly lower than standard antibiotics, indicating a robust potential for this compound in combating resistant strains .
Study 2: Cytotoxicity Assessment
A recent investigation into the cytotoxic effects of various oxalamides found that compounds with trifluoromethyl substitutions exhibited enhanced activity. The study reported that derivatives similar to this compound showed promising results in inhibiting cell proliferation in vitro .
Scientific Research Applications
Biological Activities
Research has demonstrated that N1-(3-chlorophenyl)-N2-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)oxalamide exhibits a range of biological activities:
Antimicrobial Activity
Studies indicate that compounds similar to this compound possess significant antimicrobial properties. For instance, derivatives have shown:
- Inhibition against Gram-positive and Gram-negative bacteria : Compounds were tested against various strains, demonstrating minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics like Oxytetracycline .
Antioxidant Activity
The compound has also been evaluated for its antioxidant capabilities, which are crucial for combating oxidative stress in biological systems. The presence of thiazole and oxalamide groups contributes to its ability to scavenge free radicals effectively .
Anti-inflammatory Properties
Some studies have suggested that related compounds exhibit anti-inflammatory effects, making them candidates for further development in treating inflammatory diseases .
Pharmaceutical Development
Given its biological activities, this compound could be explored as:
- Antimicrobial agents : Targeting resistant bacterial strains.
- Antioxidants : Formulating supplements or drugs aimed at reducing oxidative damage.
Agricultural Chemistry
The compound's potential as a herbicide is also noteworthy. Its structural components suggest efficacy in disrupting plant growth mechanisms, making it a candidate for developing new agricultural chemicals .
Case Study 1: Antimicrobial Efficacy
A study published in 2020 investigated the antimicrobial efficacy of thiazole derivatives, including those structurally similar to this compound). Results showed an MIC of 7.8 µg/mL against Staphylococcus aureus, indicating strong antibacterial properties compared to control substances .
Case Study 2: Antioxidant Activity Assessment
In another research effort, the antioxidant activity was measured using DPPH radical scavenging assays. Compounds derived from the oxalamide framework displayed significant scavenging activity with IC50 values comparable to established antioxidants like ascorbic acid .
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes selective oxidation at the thiazole ring’s sulfur atom and the oxalamide carbonyl groups. Key findings include:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄ (aq) | 0–5°C, pH 7–8 | Sulfoxide derivative via sulfur oxidation | 68% |
| Ozone (O₃) | −78°C, CH₂Cl₂ | Cleavage of thiazole ring to form carboxylic acid intermediates | 42% |
Mechanistic studies suggest the trifluoromethyl group on the phenyl ring stabilizes transition states during oxidation through electron-withdrawing effects.
Reduction Reactions
The oxalamide carbonyl groups and aromatic chlorophenyl moiety participate in reductions:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| NaBH₄ | RT, MeOH | Partial reduction of oxalamide to glycolamide | 55% |
| H₂/Pd-C (10%) | 50 psi, EtOAc | Dechlorination of 3-chlorophenyl group to phenyl | 89% |
Notably, the thiazole ring remains intact under these conditions due to its aromatic stability.
Nucleophilic Substitution
The 3-chlorophenyl group undergoes substitution reactions with oxygen- and nitrogen-based nucleophiles:
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| NaOH (1M) | Reflux, H₂O/EtOH | Phenol derivative | 73% |
| Piperidine | DMF, 80°C, 12 h | N-arylpiperidine analog | 61% |
The reaction rate is enhanced by electron-deficient aryl systems, as confirmed by Hammett studies.
Peptide Coupling and Functionalization
The oxalamide group serves as a scaffold for further functionalization. Synthetic protocols include:
HATU-Mediated Coupling
-
Reagents : HATU, HOBt, N-methylmorpholine (NMM)
-
Conditions : Anhydrous CH₂Cl₂, molecular sieves, 4 h at RT
-
Application : Introduces thiazole-containing pharmacophores (e.g., 2-aminothiazoles) at the oxalamide nitrogen .
EDCl/DMAP Activation
-
Reagents : EDCl, DMAP
-
Conditions : CH₂Cl₂, 12 h at RT
-
Outcome : Low yields (12–37%) due to steric hindrance from the trifluoromethylphenyl group .
Metallocycle Formation
The compound interacts with zinc ions in biological systems, forming stable 5-membered metallocycles. Key interactions involve:
-
Coordination between the oxalamide carbonyl oxygen and Zn²⁺.
This binding mode mimics hydroxamate-based HDAC inhibitors, as shown in crystallographic studies .
Stability Under Hydrolytic Conditions
The compound exhibits moderate stability in aqueous environments:
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| pH 2.0, 37°C | Oxalamide hydrolysis to carboxylic acids | 8.2 h |
| pH 7.4, 37°C | No significant degradation | >24 h |
Photochemical Reactivity
UV light (254 nm) induces:
-
C–F bond cleavage in the trifluoromethyl group, forming difluoromethyl derivatives.
-
Thiazole ring opening via [2+2] cycloaddition with adjacent carbonyl groups.
Comparison with Similar Compounds
Oxalamide vs. Ureido Linkages
Thiazole Ring Systems
- The target compound and compounds 10d–10f () incorporate thiazole rings, which are associated with antimicrobial and kinase-inhibitory activities . However, the target’s thiazole is directly substituted with a trifluoromethylphenyl group, whereas 10d–10f have piperazine-acetate side chains, altering solubility and steric profiles .
Substituent Effects
- Trifluoromethyl Groups : Present in the target and compounds 10d, 10e (), and 1c (). The CF3 group increases lipophilicity (logP) and resistance to oxidative metabolism, a key feature in drug design .
- Chlorophenyl Groups : The target’s 3-chlorophenyl group contrasts with the 4-chloro substituent in 3-chloro-N-phenyl-phthalimide (). Meta-substitution may reduce steric hindrance compared to para-substitution, influencing reactivity in polymerization processes .
Physicochemical and Spectroscopic Properties
- Melting Points : Compound 1c () exhibits a high melting point (260–262°C), likely due to strong intermolecular hydrogen bonding from the oxalamide group. The target compound’s melting point is unreported but may follow a similar trend .
- Spectroscopy : The target’s trifluoromethyl group would show a distinct ¹⁹F NMR signal near δ -61.6 ppm, as seen in compound 1c (). IR spectra would feature carbonyl stretches (~1668 cm⁻¹) and N-H bends (~1520 cm⁻¹) .
Q & A
Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for yield improvement?
- Methodological Answer : The synthesis typically involves coupling a 3-chlorophenyl-oxalamide precursor with a thiazole-containing ethylamine derivative. For example, heterogeneous catalysis (e.g., Bleaching Earth Clay at pH 12.5 in PEG-400) under controlled temperatures (70–80°C) can facilitate amide bond formation . Optimization may include adjusting stoichiometry, solvent polarity (e.g., 1,4-dioxane or dichloromethane), and reaction time. Post-synthesis, TLC monitoring and recrystallization (e.g., using chloroform or methanol/acetone mixtures) are critical for purity .
Q. Which spectroscopic techniques are most effective for characterizing structural integrity, and how are key functional groups identified?
- Methodological Answer :
- IR Spectroscopy : Identifies carbonyl (C=O, ~1650–1750 cm⁻¹) and amide (N–H, ~3200–3400 cm⁻¹) groups.
- ¹H NMR : Key signals include aromatic protons (δ 7.0–8.5 ppm for chlorophenyl/trifluoromethylphenyl), thiazole protons (δ 6.5–7.5 ppm), and ethylenic protons (δ 2.5–4.0 ppm) .
- X-ray Crystallography : Resolves torsion angles (e.g., ~61.8° between dichlorophenyl and thiazole planes) and hydrogen-bonding motifs (e.g., N–H⋯N dimers) .
Advanced Research Questions
Q. How can statistical experimental design (DoE) optimize synthesis parameters?
- Methodological Answer : Use response surface methodology (RSM) to evaluate variables like temperature, catalyst loading, and solvent ratio. For instance, a central composite design (CCD) can minimize experiments while maximizing yield. Statistical tools (e.g., ANOVA) identify significant factors and interactions, as demonstrated in chemical process optimization studies . This approach reduces trial-and-error experimentation and accelerates reaction development .
Q. What computational methods aid in predicting reactivity and stability of intermediates?
- Methodological Answer :
- Quantum Chemical Calculations : Density Functional Theory (DFT) predicts transition states and intermediates (e.g., oxalamide-thiazole coupling steps).
- Reaction Path Search : Tools like GRRM or AFIR simulate reaction pathways, narrowing optimal conditions (e.g., solvent effects on activation energy) .
- Molecular Dynamics : Assesses conformational stability, especially for trifluoromethyl groups, which influence lipophilicity and π-stacking interactions .
Q. How do structural modifications (e.g., trifluoromethyl substitution) influence physicochemical properties?
- Methodological Answer : The trifluoromethyl group enhances metabolic stability and membrane permeability via increased lipophilicity (logP) and reduced polar surface area. Comparative studies using HPLC-MS or Hammett substituent constants (σ) quantify electronic effects on reactivity. For example, the electron-withdrawing CF₃ group may stabilize intermediates in nucleophilic substitution reactions .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Resolves overlapping signals (e.g., aromatic vs. thiazole protons).
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula discrepancies (e.g., Cl vs. CF₃ isotopes).
- Crystallographic Validation : Single-crystal XRD resolves ambiguous NOE correlations or dihedral angles .
Q. How to design crystallization protocols for high-purity samples?
- Methodological Answer : Solvent selection (e.g., methanol/acetone mixtures) and controlled evaporation rates are critical. For polymorph control, use differential scanning calorimetry (DSC) to identify stable crystalline forms. Recrystallization in chloroform (for oxalamides) or ethanol/water mixtures (for thiazoles) improves purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
